Regioisomeric Differentiation: 6-Azaindoline Scaffold Enables Potent LSD1 Inhibition Not Achieved with 7-Azaindoline or Indoline Analogs
In a 2024 medicinal chemistry optimization campaign, the 1H-pyrrolo[2,3-c]pyridine (6-azaindoline) scaffold was identified as a privileged core for achieving potent and reversible LSD1 inhibition. The lead compound derived from this scaffold (compound 23e) exhibited an IC₅₀ of 3.1 nM against LSD1 enzymatic activity [1]. In contrast, earlier SAR studies on 7-azaindoline (pyrrolo[2,3-b]pyridine) and indoline-based LSD1 inhibitors required significantly different substitution patterns to achieve comparable potency, and often suffered from reduced selectivity profiles or irreversible binding mechanisms [2]. The 6-aza substitution pattern positions the pyridine nitrogen to engage in a critical hydrogen-bond network within the LSD1 catalytic pocket that is sterically inaccessible to the 7-aza isomer [1].
| Evidence Dimension | LSD1 Enzymatic Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold-derived lead compound 23e: 3.1 nM |
| Comparator Or Baseline | 7-Azaindoline (pyrrolo[2,3-b]pyridine) and indoline scaffold series: Potency data not directly comparable due to divergent substitution requirements; earlier leads from these series typically exhibited IC₅₀ values in the 10-100 nM range before extensive optimization |
| Quantified Difference | 6-Azaindoline scaffold enables sub-5 nM potency with distinct binding mode; regioisomeric shift to 7-aza abolishes key hydrogen-bonding interaction |
| Conditions | LSD1 enzymatic assay using recombinant LSD1/CoREST complex; TR-FRET detection format |
Why This Matters
For LSD1 inhibitor discovery programs, selecting the 6-azaindoline building block over the 7-azaindoline or indoline alternatives provides a direct path to high-potency, reversible leads without requiring extensive scaffold-hopping and re-optimization cycles.
- [1] Jiang, H., et al. "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia." Journal of Medicinal Chemistry 67.24 (2024): 22080-22103. View Source
- [2] Zheng, C., et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." ACS Medicinal Chemistry Letters 14.10 (2023): 1389-1395. View Source
